molecular formula C5H8N2O B2504080 (4-methyl-1H-pyrazol-1-yl)methanol CAS No. 146456-97-5

(4-methyl-1H-pyrazol-1-yl)methanol

Cat. No.: B2504080
CAS No.: 146456-97-5
M. Wt: 112.132
InChI Key: YSSHPSMVUVILLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-1H-pyrazol-1-yl)methanol is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 1-position. This structure confers unique physicochemical properties, making it a versatile intermediate in pharmaceutical and materials chemistry. The compound is synthesized via C–F activation strategies or nucleophilic substitution reactions, often involving 4-methylpyrazole derivatives and formaldehyde equivalents . Its applications span from serving as a ligand in coordination chemistry to acting as a precursor for bioactive molecules, such as LSD1 inhibitors and antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-methyl-1H-pyrazol-1-yl)methanol typically involves the reaction of 4-methyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrazole nitrogen to the carbonyl carbon of formaldehyde, followed by proton transfer to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form (4-methyl-1H-pyrazol-1-yl)methane.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: 4-methyl-1H-pyrazole-1-carboxaldehyde or 4-methyl-1H-pyrazole-1-carboxylic acid.

    Reduction: (4-methyl-1H-pyrazol-1-yl)methane.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives, including (4-methyl-1H-pyrazol-1-yl)methanol, exhibit promising anti-inflammatory and analgesic effects. A study focused on synthesizing novel pyrazolone derivatives found that compounds with pyrazole structures demonstrated significant anti-inflammatory activity while being non-ulcerogenic compared to traditional NSAIDs like phenylbutazone .

Key Findings:

  • The presence of acidic groups enhances anti-inflammatory activity.
  • Ester derivatives were found to be safer alternatives with lower side effects.

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit enzymes associated with metabolic syndromes. Specifically, it has shown potential in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating conditions such as type 2 diabetes and hypertension .

Case Study:
A patent discusses the use of pyrazole derivatives for treating metabolic disorders, highlighting their role in managing insulin resistance and cardiovascular diseases .

Synthesis of Functional Materials

The unique properties of this compound make it a candidate for developing functional materials. Its ability to form coordination complexes can be leveraged in creating new materials with specific electronic or optical properties.

Research Example:
Studies have explored the synthesis of metal-organic frameworks (MOFs) using pyrazole derivatives, which can be utilized in catalysis and gas storage applications. The incorporation of this compound into these frameworks has shown enhanced stability and selectivity .

Pesticidal Activity

Emerging research suggests that this compound may have applications in agrochemicals, particularly as a pesticide or herbicide. Its structural similarity to known agricultural chemicals positions it as a potential candidate for developing new pest control agents.

Findings:
Experimental results indicate that pyrazole derivatives can exhibit herbicidal activity against various weed species, suggesting their utility in sustainable agriculture practices .

Data Summary Table

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnti-inflammatory and analgesic agentsNon-ulcerogenic; better GIT tolerance than traditional NSAIDs
Enzyme inhibitionPotential treatment for metabolic syndrome
Material ScienceDevelopment of functional materialsEnhanced stability in metal-organic frameworks
Agricultural ApplicationsPesticidal activityEffective against various weed species

Mechanism of Action

The mechanism of action of (4-methyl-1H-pyrazol-1-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Key structural analogs differ in substituent positions, functional groups, and ring modifications. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Key Applications Reference ID
(4-Methyl-1H-pyrazol-1-yl)methanol - 4-Me, 1-CH2OH C5H8N2O Ligand synthesis, pharmaceutical intermediates
[4-(1H-Pyrazol-1-yl)phenyl]methanol - Benzyl group with pyrazole at para position C10H10N2O Materials science, coordination polymers
(1-Methyl-1H-pyrazol-4-yl)methanol - 1-Me, 4-CH2OH C5H8N2O Organic synthesis, enzyme inhibitors
2-(4-Methyl-1H-pyrazol-1-yl)ethanol - 4-Me, 1-CH2CH2OH C6H10N2O Solubility enhancer, drug delivery systems
(1-Phenyl-1H-pyrazol-4-yl)methanol - 1-Ph, 4-CH2OH C10H10N2O Anticancer agents, fluorescence probes

Key Observations :

  • Substituent Position: Moving the hydroxymethyl group from the 1-position (target compound) to the 4-position (e.g., (1-Methyl-1H-pyrazol-4-yl)methanol) alters steric hindrance and hydrogen-bonding capacity, impacting ligand-metal interactions .
  • Aromatic vs. Aliphatic Chains: Ethanol derivatives (e.g., 2-(4-Methyl-1H-pyrazol-1-yl)ethanol) exhibit higher solubility in polar solvents compared to methanol analogs, making them preferable in aqueous formulations .

Physicochemical Properties

Property This compound (1-Methyl-1H-pyrazol-4-yl)methanol [4-(1H-Pyrazol-1-yl)phenyl]methanol
Melting Point (°C) Not reported 156–158 (from related derivatives) 270–272 (spiro derivatives)
Solubility Moderate in DCM, MeOH High in MeOH, EtOH Low in H2O, high in DCM
LogP (Predicted) 0.89 0.75 1.92

Notes:

  • The benzyl-substituted analog ([4-(1H-Pyrazol-1-yl)phenyl]methanol) has higher hydrophobicity (LogP = 1.92), limiting its use in biological systems without formulation .
  • Ethanol derivatives (e.g., 2-(4-Methyl-1H-pyrazol-1-yl)ethanol) exhibit improved aqueous solubility (LogP = 0.2) compared to methanol analogs .

Biological Activity

(4-methyl-1H-pyrazol-1-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C5_5H8_8N2_2O
  • Molecular Weight : 112.13 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with a pyrazole core can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The mechanism involves the modulation of prostaglandin synthesis, leading to reduced inflammation and pain perception.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Control00
This compound6580

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, as indicated by DPPH assay results. This activity is attributed to the presence of the pyrazole ring, which stabilizes free radicals.

Concentration (µM)DPPH Scavenging Activity (%)
1030
5055
10085

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
  • Antioxidant Mechanism : By donating electrons, it neutralizes free radicals, thereby protecting cellular components from oxidative stress.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and apoptosis, enhancing cellular defense mechanisms.

Study on Anti-inflammatory Effects

In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory effects. The results showed a significant reduction in paw edema in rats compared to the control group.

Results Summary :

  • Control Group Edema : 2.5 cm
  • Treatment Group Edema : 0.8 cm

Study on Antioxidant Potential

Another study focused on the antioxidant potential of the compound using a liver model exposed to oxidative stress. The administration of this compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation.

GroupMDA Levels (nmol/g tissue)
Control12.5
Treatment5.3

Q & A

Q. Basic: What are the common synthetic routes for (4-methyl-1H-pyrazol-1-yl)methanol?

Methodological Answer:
Synthesis typically involves cyclization of hydrazine derivatives with carbonyl compounds. For example:

  • Step 1: React 4-methylpyrazole with a formaldehyde source (e.g., paraformaldehyde) under acidic or basic conditions to form the hydroxymethyl intermediate.
  • Step 2: Purify via column chromatography or recrystallization to isolate the product .
  • Optimization: Use continuous flow reactors for improved yield and purity, as seen in analogous pyrazole syntheses .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity Method
1HCHO, HCl, RT65–75TLC
2NaBH₄, MeOH80–85HPLC

Q. Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for pyrazole ring protons (δ 7.2–7.8 ppm), methyl group (δ 2.3–2.5 ppm), and hydroxymethyl (–CH₂OH, δ 3.8–4.2 ppm) .
    • ¹³C NMR: Pyrazole carbons (δ 140–150 ppm), hydroxymethyl carbon (δ 60–65 ppm) .
  • FTIR: Bands for O–H stretch (3200–3600 cm⁻¹) and C=N (1550–1600 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peak ([M+H]⁺) at m/z 139 (calculated for C₆H₈N₂O) .

Q. Advanced: How is X-ray crystallography applied to determine molecular geometry?

Methodological Answer:

  • Data Collection: Use a Stoe IPDS-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) for single-crystal analysis .
  • Refinement: Employ SHELXL for structure solution and refinement. Key parameters include:
    • R-factor < 0.05 for high-resolution data.
    • Hydrogen bonding networks (e.g., O–H···N interactions) stabilize crystal packing .
  • Output: Dihedral angles between pyrazole and substituents (e.g., 16.83° for methoxyphenyl groups in analogs) .

Q. Advanced: How to resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Cross-Validation: Combine NMR, IR, and X-ray data to confirm assignments. For example:
    • Discrepancies in ¹H NMR shifts may arise from solvent effects; verify with deuterated solvents .
    • Ambiguous NOE signals can be resolved via 2D NMR (COSY, HSQC) .
  • Software Tools: Use SHELXL to refine crystallographic models and validate against density maps .

Table 2: Common Data Contradictions and Solutions

IssueResolution MethodReference
Overlapping NMR peaks2D NMR or deuteration
Low-resolution XRDHigh-flux synchrotron sources

Q. Methodological: How to optimize reaction conditions for higher yields?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .
  • Temperature Control: Maintain 60–80°C for exothermic steps to avoid side reactions .
  • Purification: Use preparative HPLC or silica gel chromatography (eluent: EtOAc/hexane, 3:7) .

Q. Advanced: What computational methods predict reactivity or biological interactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to study tautomerism or charge distribution .
  • Molecular Docking: Screen against protein targets (e.g., kinases) using AutoDock Vina. Pyrazole derivatives show affinity for hydrophobic pockets .
  • MD Simulations: Simulate solvation effects in water (AMBER force field) to assess stability .

Table 3: Example Docking Results for Analogous Compounds

Target ProteinBinding Affinity (kcal/mol)Key Interactions
COX-2-8.2H-bond with Ser530
CDK2-7.9Hydrophobic packing

Properties

IUPAC Name

(4-methylpyrazol-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-5-2-6-7(3-5)4-8/h2-3,8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSHPSMVUVILLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.